1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

Description

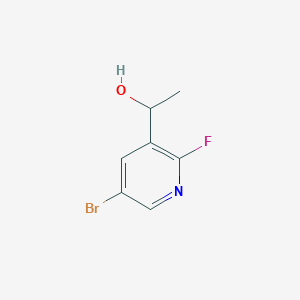

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCXWHCEIGTHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654893 | |

| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111637-73-0 | |

| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol: Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol. This highly functionalized pyridine derivative represents a valuable building block in modern synthetic chemistry, offering multiple points for molecular diversification.

Core Chemical Identity and Structural Characteristics

1-(5-Bromo-2-fluoropyridin-3-yl)ethanol is a halogenated pyridyl alcohol. Its structure incorporates a pyridine core, a versatile scaffold in medicinal chemistry, substituted with a bromine atom, a fluorine atom, and a secondary alcohol side chain. Each of these features imparts distinct reactivity and properties, making the molecule a strategic intermediate for constructing complex molecular architectures.

The bromine atom at the 5-position serves as a crucial handle for cross-coupling reactions, while the fluorine atom at the 2-position modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and binding affinity in drug candidates. The secondary alcohol at the 3-position provides a site for further functionalization through oxidation, esterification, or etherification.

Molecular Structure:

Caption: 2D structure of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol | - |

| CAS Number | 1260761-07-2 | - |

| Molecular Formula | C₇H₇BrFNO | - |

| Molecular Weight | 220.04 g/mol | [1] |

| Exact Mass | 218.9749 Da | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 1 | - |

| Topological Polar Surface Area | 42.1 Ų | - |

| XLogP3 | 1.6 | - |

Note: Some properties are computed based on structural analogs due to limited direct experimental data in public databases.

Proposed Synthesis and Purification Protocol

The synthesis of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol can be logically achieved from the commercially available starting material, 5-bromo-2-fluoropyridine. The key transformation involves the introduction of a 1-hydroxyethyl group at the C-3 position of the pyridine ring. A standard and effective method for this transformation is metal-halogen exchange or directed ortho-metalation followed by electrophilic quench with acetaldehyde.

Causality in Experimental Design:

-

Choice of Base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal. It is sufficiently basic to deprotonate the C-3 position, which is activated by the ortho-fluorine atom, without adding to the pyridine ring itself.

-

Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath). This is critical to prevent decomposition of the highly reactive lithiated intermediate and to minimize side reactions, such as elimination or reaction with the solvent (THF).

-

Electrophile: Acetaldehyde is the chosen electrophile to install the desired 1-hydroxyethyl group. It is added slowly to control the exothermic reaction with the lithiated pyridine.

-

Purification: Post-reaction, purification via column chromatography is necessary to separate the desired product from unreacted starting material and any potential side products.

Synthetic Workflow Diagram:

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Anion Formation: Stir the resulting mixture at -78 °C for 1 hour. Successful formation of the lithiated species is key.

-

Electrophilic Quench: Add acetaldehyde (1.2 eq) dropwise to the reaction mixture.

-

Reaction Completion: Stir the mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(5-bromo-2-fluoropyridin-3-yl)ethanol.

Spectroscopic and Analytical Characterization

As no public spectral data is available, the following characterization profile is predicted based on the known effects of the substituents and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~8.2 (d, 1H, H-6), δ ~7.9 (dd, 1H, H-4), δ ~5.2 (q, 1H, CHOH), δ ~3.5 (s, 1H, OH), δ ~1.5 (d, 3H, CH₃) | The pyridine protons are deshielded. The H-4 proton will show coupling to both H-6 and the fluorine atom. The chiral center proton (CHOH) will be a quartet due to coupling with the methyl group. |

| ¹³C NMR | 7 signals expected. C-2 (C-F) and C-5 (C-Br) will be significantly affected by the halogens. C-OH will appear around 65-70 ppm. | The molecule has 7 unique carbon environments. The carbon bearing the fluorine will show a large ¹J C-F coupling constant. |

| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch), ~2980 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=C/C=N stretch), ~1250 cm⁻¹ (C-F stretch), ~1100 cm⁻¹ (C-O stretch), ~600 cm⁻¹ (C-Br stretch) | These frequencies are characteristic of the functional groups present: a broad alcohol O-H stretch, aliphatic C-H, aromatic ring vibrations, and carbon-halogen stretches.[3][4][5] |

| MS (Mass Spec) | M⁺ at m/z 220, M+2 at m/z 222 (approx. 1:1 ratio) | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance) provides a definitive confirmation of its presence.[6] |

Chemical Reactivity and Synthetic Utility

The true value of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol lies in its potential as a versatile synthetic intermediate. The distinct reactivity of its functional groups allows for sequential and selective modifications.

-

Alcohol Functionalization: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one, using standard oxidants like PCC or Dess-Martin periodinane. It can also be converted into esters or ethers to modify steric and electronic properties.

-

Suzuki-Miyaura Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed Suzuki-Miyaura coupling reactions.[7][8] This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[9]

-

Other Cross-Coupling Reactions: Beyond Suzuki coupling, the bromide is amenable to Sonogashira (alkyne introduction), Buchwald-Hartwig (C-N bond formation), and Stille couplings, offering vast possibilities for library synthesis.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C-2 position, activated by the ring nitrogen, can be displaced by strong nucleophiles (e.g., amines, thiols) under thermal or microwave conditions. This provides a route to 2-substituted pyridine derivatives.

Reactivity Hotspots Diagram:

Caption: Major sites of reactivity on the molecule for synthetic diversification.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 5-bromo-2-fluoropyridine should be used to guide handling procedures.[10][11]

-

Hazards: Assumed to be a skin and eye irritant.[12] May cause respiratory irritation if inhaled. Handle with appropriate caution.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[13] Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

1-(5-Bromo-2-fluoropyridin-3-yl)ethanol is a strategically designed chemical building block with significant potential for applications in medicinal chemistry and materials science. Its trifunctional nature—a site for cross-coupling, a site for nucleophilic substitution, and a modifiable alcohol—provides chemists with a powerful tool for the synthesis of complex and diverse molecular libraries. The protocols and data presented in this guide offer a foundational framework for the synthesis, characterization, and safe handling of this valuable compound.

References

-

CID 177815119 | C8H5BrFNO - PubChem. (2026, January 10). PubChem. Retrieved from [Link]

-

1-(3-Bromo-5-chloropyridin-2-YL)ethanol | C7H7BrClNO | CID 71744171 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. (2013). Journal of Indian Research. Retrieved from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (n.d.). MDPI. Retrieved from [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (n.d.). Google Patents.

-

High-Resolution IR Spectroscopy of 2-Fluoroethanol in a Molecular Beam - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

-

2,2,2‐Trifluoro‐1‐(5‐Bromo‐2‐Nitrophenyl)‐Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry - ResearchGate. (2025, November 5). ResearchGate. Retrieved from [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.). Google Patents.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). MDPI. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). ijssst.info. Retrieved from [Link]

-

5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC - NIH. (n.d.). PMC - NIH. Retrieved from [Link]

-

Infrared spectra of methanol, ethanol, and n-propanol. (n.d.). Retrieved from [Link]

Sources

- 1. 1-(2-Bromo-5-fluoropyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

- 13. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

This guide provides a comprehensive technical analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into the structural elucidation of this complex heterocyclic compound. The principles and protocols outlined herein are grounded in established spectroscopic theory and data from analogous structures, ensuring a robust framework for experimental design and data interpretation.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity to biological targets, and lipophilicity. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol, a chiral alcohol, represents a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its structure, achievable through NMR spectroscopy, is crucial for its effective utilization.

This guide provides a predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol. While experimental data for this specific molecule is not publicly available, the predicted spectra are based on well-established principles of NMR spectroscopy and extensive data from structurally related compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the ethanol substituent. The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine and bromine atoms, as well as the hydroxyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~ 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H4-H6) ≈ 2.5 Hz, ⁴J(H4-F) ≈ 4-5 Hz |

| H-6 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 2.5 Hz, ⁵J(H6-F) ≈ 1-2 Hz |

| CH(OH) | ~ 5.0 - 5.2 | Quartet (q) | ³J(CH-CH₃) ≈ 6.5 Hz |

| OH | Broad singlet | ||

| CH₃ | ~ 1.5 - 1.7 | Doublet (d) | ³J(CH₃-CH) ≈ 6.5 Hz |

Causality Behind Predictions:

-

Aromatic Protons (H-4 and H-6): The pyridine ring protons are expected to be in the downfield region due to the aromatic ring current. The electron-withdrawing effects of the fluorine and bromine atoms will further deshield these protons. H-4 is anticipated to be the most downfield proton due to its proximity to the electronegative fluorine and the deshielding effect of the bromine at the meta position. The coupling between H-4 and H-6 will be a small meta coupling (³J). Additionally, coupling to the fluorine atom is expected, with a larger four-bond coupling (⁴J) for H-4 and a smaller five-bond coupling (⁵J) for H-6.

-

Ethanol Protons (CH(OH) and CH₃): The methine proton (CH) is adjacent to a stereocenter and a hydroxyl group, placing its signal around 5.0-5.2 ppm. It will appear as a quartet due to coupling with the three methyl protons. The methyl protons (CH₃) will be a doublet due to coupling with the single methine proton, appearing in the upfield region. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with the carbons attached to fluorine and bromine showing characteristic shifts and coupling.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-2 | ~ 160 - 165 | ¹J(C2-F) ≈ 240-260 Hz (doublet) |

| C-3 | ~ 135 - 140 | ²J(C3-F) ≈ 20-25 Hz (doublet) |

| C-4 | ~ 145 - 150 | ³J(C4-F) ≈ 3-5 Hz (doublet) |

| C-5 | ~ 115 - 120 | No significant C-F coupling |

| C-6 | ~ 140 - 145 | ⁴J(C6-F) ≈ 1-3 Hz (doublet) |

| CH(OH) | ~ 65 - 70 | |

| CH₃ | ~ 20 - 25 |

Causality Behind Predictions:

-

C-2 (Fluorine-bearing Carbon): This carbon will be significantly downfield and will exhibit a large one-bond coupling constant (¹J) with the fluorine atom, appearing as a doublet.[1]

-

C-3 and C-4: These carbons will also show coupling to the fluorine atom, with the two-bond coupling (²J) to C-3 being larger than the three-bond coupling (³J) to C-4.

-

C-5 (Bromine-bearing Carbon): The carbon attached to bromine is expected to be in the range of 115-120 ppm. The effect of bromine on the ¹³C chemical shift is less pronounced than that of fluorine.

-

Ethanol Carbons: The chemical shifts for the ethanol carbons are predicted based on standard values for secondary alcohols.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2] The chemical shift of the fluorine atom in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol will be influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | ~ -70 to -90 | Multiplet |

Causality Behind Predictions:

-

Chemical Shift: The chemical shift of fluorine on a pyridine ring is sensitive to the electronic nature of other substituents. The presence of the bromine and the ethanol group will influence the electron density at the C-2 position, resulting in a predicted chemical shift in the specified range. For aromatic fluorine compounds, the chemical shift range is typically between -100 and -200 ppm.[3]

-

Multiplicity: The ¹⁹F signal will be a multiplet due to coupling with the nearby protons, primarily H-4 (⁴J) and H-6 (⁵J).

Experimental Protocols

NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

-

Glassware Preparation: Ensure all glassware, including the NMR tube and any vials, are scrupulously clean and dry to prevent contamination.[4]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.[5]

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters that should be optimized for the specific instrument being used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: Typically 2-4 seconds.[8]

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans for a reasonably concentrated sample.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: Around 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 scans or more, depending on the sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width may be necessary initially to locate the signal (e.g., 200 ppm), then narrowed for better resolution. For fluoroaromatic compounds, a range of -50 to -220 ppm is a good starting point.[3]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 to 64 scans.

-

Visualizations

Molecular Structure and Predicted NMR Assignments

Caption: Molecular structure of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol with atom numbering.

NMR Analysis Workflow

Caption: A streamlined workflow for NMR analysis from sample preparation to structural elucidation.

References

- Fluorine NMR. (n.d.). Vertex AI Search.

-

Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

NMR Education: How to Choose Your Acquisition Parameters?. (n.d.). Anasazi Instruments. Retrieved January 23, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 23, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 23, 2026, from [Link]

-

1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved January 23, 2026, from [Link]

-

Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2017, April 11). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 23, 2026, from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved January 23, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 23, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved January 23, 2026, from [Link]

-

NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved January 23, 2026, from [Link]

-

Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022, April 25). Retrieved January 23, 2026, from [Link]

-

13C NMR chemical shift prediction of diverse chemical compounds. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved January 23, 2026, from [Link]

-

A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. (n.d.). of Chemistry. Retrieved January 23, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996, August 15). Oldfield Group Website. Retrieved January 23, 2026, from [Link]

-

Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of two robust synthetic pathways for the preparation of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical industries. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: the reduction of a ketone precursor and the Grignard addition to an aldehyde precursor. Each pathway is discussed with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This document aims to serve as a practical resource, enabling the successful and efficient synthesis of the target compound.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a vast array of therapeutic agents. The title compound, 1-(5-bromo-2-fluoropyridin-3-yl)ethanol, incorporates several key structural features: a pyridine core, a bromine atom amenable to further cross-coupling reactions, a fluorine atom which can enhance metabolic stability and binding affinity, and a secondary alcohol moiety that can participate in hydrogen bonding or serve as a handle for further functionalization. This unique combination of functional groups makes it a highly desirable building block for the synthesis of novel bioactive molecules.

This guide will explore two distinct and viable synthetic routes to this target molecule, starting from the commercially available 5-bromo-2-fluoropyridine. The discussion will delve into the mechanistic rationale behind each step, providing insights into the selection of reagents and reaction conditions.

Strategic Overview of Synthetic Pathways

The synthesis of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol can be approached from two principal retrosynthetic disconnections, as illustrated below.

Caption: Retrosynthetic analysis of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol.

Pathway 1 involves the initial synthesis of the key intermediate, 5-bromo-2-fluoro-3-acetylpyridine, followed by its reduction to the desired secondary alcohol. This approach leverages well-established reduction methodologies.

Pathway 2 proceeds through the formation of 5-bromo-2-fluoropyridine-3-carbaldehyde, which is then reacted with a methyl Grignard reagent to introduce the ethyl group and generate the target alcohol. This pathway relies on the precise control of organometallic reactions.

Pathway 1: Synthesis via Ketone Reduction

This pathway is a robust and often high-yielding approach to secondary alcohols. The critical step is the regioselective introduction of the acetyl group at the C3 position of the pyridine ring.

Synthesis of 5-Bromo-2-fluoro-3-acetylpyridine

The synthesis of the ketone intermediate can be achieved through a directed ortho-metalation (DoM) of 5-bromo-2-fluoropyridine, followed by quenching with an acetylating agent. The fluorine atom at the C2 position can act as a directing group, facilitating deprotonation at the adjacent C3 position.[1] However, a more reliable method involves a halogen-metal exchange at the more reactive C5-bromine, followed by a directed ortho-metalation. A more direct approach, by analogy to the synthesis of 2-acetyl-5-bromopyridine, involves a bromine-lithium exchange followed by reaction with an appropriate acetylating agent.

Caption: Synthesis of the ketone intermediate via lithiation.

Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-3-acetylpyridine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-fluoropyridine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Acetylation: Add N,N-dimethylacetamide (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 5-Bromo-2-fluoropyridine | 175.99 | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 |

| N,N-Dimethylacetamide | 87.12 | 1.5 |

| Tetrahydrofuran (THF) | 72.11 | Solvent |

Reduction of 5-Bromo-2-fluoro-3-acetylpyridine

The reduction of the acetyl group to a hydroxyl group is a standard transformation readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).[2][3] This reagent offers excellent chemoselectivity, reducing the ketone without affecting the pyridine ring or the halogen substituents.

Caption: Reduction of the ketone to the target alcohol.

Experimental Protocol: Reduction of 5-Bromo-2-fluoro-3-acetylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoro-3-acetylpyridine (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash chromatography if necessary.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 5-Bromo-2-fluoro-3-acetylpyridine | 218.02 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 |

| Methanol | 32.04 | Solvent |

Pathway 2: Synthesis via Grignard Addition to an Aldehyde

This pathway offers an alternative convergent approach to the target molecule. The success of this route hinges on the efficient synthesis of the aldehyde intermediate.

Synthesis of 5-Bromo-2-fluoropyridine-3-carbaldehyde

Similar to the synthesis of the ketone, the aldehyde can be prepared via metalation of 5-bromo-2-fluoropyridine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). A patent describing the synthesis of 5-bromopyridine-3-carbaldehyde from 3,5-dibromopyridine provides a strong precedent for this transformation.[4][5]

Caption: Synthesis of the aldehyde intermediate via lithiation and formylation.

Experimental Protocol: Synthesis of 5-Bromo-2-fluoropyridine-3-carbaldehyde

-

Reaction Setup: Follow the same setup as for the ketone synthesis, starting with 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C.

-

Lithiation: Perform the lithiation with n-BuLi (1.1 eq) as described in section 3.1.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 5-Bromo-2-fluoropyridine | 175.99 | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 2.0 |

| Tetrahydrofuran (THF) | 72.11 | Solvent |

Grignard Addition of Methylmagnesium Bromide

The final step involves the nucleophilic addition of a methyl group to the aldehyde carbonyl.[6][7] Methylmagnesium bromide is a readily available Grignard reagent suitable for this purpose.

Caption: Grignard addition to the aldehyde to form the target alcohol.

Experimental Protocol: Grignard Addition to 5-Bromo-2-fluoropyridine-3-carbaldehyde

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-fluoropyridine-3-carbaldehyde (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Add a solution of methylmagnesium bromide in diethyl ether (1.2 eq) dropwise via a syringe.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 5-Bromo-2-fluoropyridine-3-carbaldehyde | 203.99 | 1.0 |

| Methylmagnesium Bromide (CH₃MgBr) | 119.23 | 1.2 |

| Tetrahydrofuran (THF) | 72.11 | Solvent |

Comparative Analysis of the Synthetic Pathways

Both pathways presented are viable for the synthesis of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol. The choice between them may depend on the availability of starting materials, the scale of the synthesis, and the desired purity of the final product.

| Feature | Pathway 1: Ketone Reduction | Pathway 2: Grignard Addition |

| Key Intermediate | 5-Bromo-2-fluoro-3-acetylpyridine | 5-Bromo-2-fluoropyridine-3-carbaldehyde |

| Key Transformation | Reduction of a ketone | Nucleophilic addition of a Grignard reagent to an aldehyde |

| Advantages | - High chemoselectivity of the reduction step.- Sodium borohydride is an inexpensive and easy-to-handle reagent. | - Convergent synthesis.- Grignard reactions are generally high-yielding. |

| Disadvantages | - Potential for over-reduction if stronger reducing agents are used.- The synthesis of the ketone precursor might require careful optimization of the lithiation step. | - Grignard reagents are highly sensitive to moisture and protic solvents.- The synthesis of the aldehyde precursor also requires careful control of the metalation step. |

Characterization of the Final Product

The structure and purity of the synthesized 1-(5-bromo-2-fluoropyridin-3-yl)ethanol should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a quartet for the methine proton (CH-OH), and a doublet for the methyl protons (CH₃).

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule, including the carbon bearing the hydroxyl group and the carbons of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.

-

Infrared Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the hydroxyl group (O-H stretch).

Conclusion

This technical guide has detailed two effective synthetic pathways for the preparation of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol. Both the ketone reduction and the Grignard addition routes offer viable and scalable methods for obtaining this valuable building block. The choice of pathway will be dictated by the specific requirements of the research or development project. By providing a thorough understanding of the underlying chemistry and detailed experimental protocols, this guide aims to empower researchers to confidently synthesize this important molecule for their ongoing scientific endeavors.

References

- Manolikakes, S. M., et al. (2010). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- Chemistry LibreTexts. (2025). 19.

- CN102898358A - Preparation method of fluoropyridine compounds.

- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

- Organic Chemistry Portal.

- CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

- Wikipedia.

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Sigma-Aldrich. 5-Bromo-2-fluoropyridine 99%.

- Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.

- eCampusOntario Pressbooks. 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions.

- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- PubChem. 5-Acetyl-2-bromopyridine.

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evalu

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 5. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol

This guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol, a key building block in pharmaceutical and agrochemical research. The focus is on providing scientifically sound, field-proven insights into the selection of starting materials and the rationale behind the chosen synthetic strategies.

Introduction and Strategic Overview

1-(5-Bromo-2-fluoropyridin-3-yl)ethanol is a substituted pyridyl ethanol derivative. The presence of bromo, fluoro, and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules. The strategic approach to its synthesis can be broadly categorized into two main pathways: the reduction of a corresponding ketone and the nucleophilic addition to an aldehyde. This guide will focus on the more direct and efficient route commencing from the readily available ketone precursor, with a discussion of the alternative aldehyde route for completeness.

The most judicious choice of starting material is paramount for an efficient and scalable synthesis. A thorough analysis of commercially available precursors reveals two primary starting points for the synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol.

Recommended Synthetic Pathway: Reduction of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

The most direct and efficient route to 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol is the reduction of the corresponding ketone, 1-(5-bromo-2-fluoropyridin-3-yl)ethanone. This starting material is commercially available from various chemical suppliers, which significantly streamlines the synthetic process by eliminating the need for multi-step preparations of the core pyridine structure.

Starting Material: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

-

Chemical Structure:

-

CAS Number: 1111637-74-1[1]

-

Molecular Formula: C₇H₅BrFNO

-

Molecular Weight: 218.02 g/mol

-

Physical Form: Solid[1]

The commercial availability of this ketone makes it the preferred starting material for a time and resource-efficient synthesis.

Reaction: Ketone Reduction

The transformation of the ketone to the desired secondary alcohol is a standard carbonyl reduction. This reaction is typically high-yielding and can be achieved using a variety of reducing agents.

Reaction Scheme:

Caption: Reduction of the ketone to the alcohol.

Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is the reagent of choice for this transformation. It is a mild and selective reducing agent that is easy to handle and does not affect the other functional groups on the pyridine ring.

Detailed Experimental Protocol

Materials:

-

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 eq) in anhydrous methanol (10-20 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the aqueous residue, add a saturated aqueous solution of ammonium chloride to neutralize any excess borohydride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol.

Alternative Synthetic Pathway: Grignard Reaction with 5-Bromo-2-fluoropyridine-3-carbaldehyde

An alternative, albeit more protracted, synthetic route involves the preparation of 5-Bromo-2-fluoropyridine-3-carbaldehyde followed by a Grignard reaction with a methylating agent.

Synthesis of the Aldehyde Intermediate

The key intermediate, 5-bromo-2-fluoropyridine-3-carbaldehyde, is not as readily available as the corresponding ketone. Its synthesis would likely commence from a suitable di- or tri-halogenated pyridine. A plausible approach, based on analogous reactions found in the patent literature for similar pyridine aldehydes, would be a Grignard exchange reaction on a precursor like 3,5-dibromo-2-fluoropyridine, followed by formylation with N,N-dimethylformamide (DMF).[2][3]

Caption: Synthesis of the aldehyde intermediate.

Grignard Reaction

Once the aldehyde is obtained, a standard Grignard reaction with methylmagnesium bromide (CH₃MgBr) would yield the target alcohol.

Reaction Scheme:

Caption: Grignard reaction to form the alcohol.

While this route is chemically sound, the multi-step synthesis of the aldehyde intermediate makes it less efficient for routine laboratory preparation compared to the ketone reduction pathway, assuming the ketone is readily accessible.

Data Summary

| Starting Material | Reagents | Product | Key Transformation |

| 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone | NaBH₄, Methanol | 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol | Ketone Reduction |

| 3,5-Dibromo-2-fluoropyridine (hypothetical) | i-PrMgCl, then DMF | 5-Bromo-2-fluoropyridine-3-carbaldehyde | Grignard/Formylation |

| 5-Bromo-2-fluoropyridine-3-carbaldehyde | CH₃MgBr, THF | 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol | Grignard Reaction |

Conclusion

For the synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol, the reduction of the commercially available ketone, 1-(5-bromo-2-fluoropyridin-3-yl)ethanone, is the most direct and efficient method. This approach minimizes the number of synthetic steps, leading to higher overall yields and a more streamlined workflow. The use of sodium borohydride as the reducing agent offers a safe, selective, and high-yielding transformation. While the Grignard route from a pyridine-3-carbaldehyde is a viable alternative, it is more laborious due to the required synthesis of the aldehyde intermediate.

References

- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

- 1. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1111637-74-1 [sigmaaldrich.com]

- 2. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

Introduction: The Strategic Role of Fluorine in Pyridine-Based Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Fluoropyridine Derivatives

Fluorine-containing pyridine derivatives have become essential scaffolds in modern drug discovery, prized for their unique physicochemical properties and wide-ranging pharmacological activities.[1][2] The strategic incorporation of fluorine into a pyridine ring system can significantly enhance a molecule's therapeutic profile. This is attributed to fluorine's high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds. These properties can improve a compound's potency, selectivity, metabolic stability, and pharmacokinetic (PK) profile, making these derivatives highly desirable for therapeutic development.[1][2] For instance, the presence of a fluorine atom can increase metabolic stability and lead to lower clearance rates, as seen with the guanylate cyclase (sGC) stimulator Vericiguat.[3] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the diverse biological activities of fluoropyridine derivatives, focusing on their mechanisms of action, the rationale behind experimental designs, and detailed protocols for their evaluation.

Chapter 1: Anticancer Activity of Fluoropyridine Derivatives

The structural similarity of the pyridine ring to the nucleobases of DNA makes its derivatives prime candidates for anticancer drug development.[4] Fluoropyridines, in particular, have demonstrated significant potential by targeting various hallmarks of cancer, most notably through the inhibition of key signaling enzymes like protein kinases.

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a frequent driver of cancer. Many fluoropyridine derivatives are designed to act as kinase inhibitors, competing with ATP to block downstream signaling pathways that control cell proliferation and survival.

-

FLT3 and Aurora Kinase Inhibition: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5][6] Imidazo[4,5-b]pyridine-based derivatives have been developed as potent dual inhibitors of both FLT3 and Aurora kinases.[5] For example, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) demonstrated strong inhibitory activity against FLT3, its mutants (FLT3-ITD), and Aurora kinases A and B.[5] This dual-inhibition mechanism is particularly effective, as Aurora kinases are involved in mitosis, and their inhibition can complement the anti-proliferative effects of FLT3 blockade.

-

EGFR and CDK4/cyclin D1 Inhibition: The epidermal growth factor receptor (EGFR) is another tyrosine kinase frequently overexpressed in various cancers. Pyridopyrimidine derivatives have been designed as dual inhibitors of EGFR and cyclin-dependent kinase 4 (CDK4)/cyclin D1, which are key regulators of the cell cycle.[4] This multi-targeted approach aims to halt cancer progression by simultaneously blocking mitogenic signaling and cell cycle progression.

The causal logic behind developing dual or multi-kinase inhibitors is to create a more robust therapeutic effect and potentially overcome resistance mechanisms that can arise from targeting a single pathway.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of novel compounds is initially assessed using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Compound 11d | MCF-7 (Breast) | 5.95 | [7][8] |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Compound 11d | HCT-116 (Colon) | 6.09 | [7][8] |

| Pyridine-based dihydrazone | Compound 27 | Ishikawa (Endometrial) | 8.26 | [9] |

| Pyrazol-1-yl pyridopyrimidine | Compound 5 | HepG-2 (Hepatic) | 5.91 | [4] |

| Pyrazol-1-yl pyridopyrimidine | Compound 5 | MCF-7 (Breast) | 7.69 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the in vitro cytotoxicity of fluoropyridine derivatives. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (fluoropyridine derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours. The incubation time is critical and should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Chapter 2: Antimicrobial Properties

Fluoropyridine derivatives have emerged as a promising class of antibacterial agents, particularly against drug-resistant Gram-positive bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

A significant number of antibacterial fluoropyridines belong to the oxazolidinone class.[10] Their mechanism of action is distinct from many other antibiotics, which provides an advantage against cross-resistance. Oxazolidinones inhibit the initiation of bacterial protein synthesis, a very early step in this essential process.[10] By targeting this fundamental mechanism, they effectively halt bacterial growth and proliferation. The incorporation of a fluorine atom into the pyridine ring of these compounds has been shown to significantly enhance their antibacterial activity.[11]

Quantitative Data: In Vitro Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify the potency of an antimicrobial agent. It represents the lowest concentration of the drug that prevents visible growth of a bacterium.

| Compound Class | Derivative Example | Target Strain | MIC (µg/mL) | Reference |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Compound 7j | Staphylococcus aureus | 0.25 | [10] |

| Pyrazole-containing dihydropyrimidinone | Compound 4c | MRSA | 6.25 | [12] |

| Pyrazole-containing dihydropyrimidinone | Compound 4b | MRSA | 12.5 | [12] |

Experimental Workflow: Antimicrobial Screening

The discovery of new antimicrobial agents follows a structured workflow designed to identify and characterize promising candidates efficiently.

Caption: Workflow for antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency.

Objective: To determine the lowest concentration of a fluoropyridine derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution in DMSO

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Linezolid)

-

Spectrophotometer, incubator (35°C)

Procedure:

-

Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Chapter 3: Neuroprotective Activities

Certain fluoropyridine derivatives have demonstrated significant potential in treating neurodegenerative diseases by protecting neurons from damage and death.[13]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often multi-faceted, targeting several pathways involved in neuronal cell death.

-

Anti-Apoptotic Effects: The aminopyridine derivative Flupirtine has been shown to exert a potent cytoprotective effect on neuronal cells.[14] Its mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and the normalization of intracellular glutathione levels, which helps combat oxidative stress.[14]

-

Calcium Channel Blockade: Dihydropyridine derivatives can act as L-type Ca²⁺ channel blockers.[15] By preventing excessive calcium influx into neurons—a key event in excitotoxicity and ischemic brain injury—these compounds can diminish the size of brain infarcts and reduce neuronal death.[15]

-

Anti-inflammatory Action: Neuroinflammation plays a crucial role in the progression of diseases like Parkinson's.[16] Some derivatives can suppress the activation of microglia and astrocytes, the brain's resident immune cells. By inhibiting the production of pro-inflammatory mediators, these compounds reduce neuroinflammation and protect dopaminergic neurons.[16]

Caption: Neuroprotective mechanisms of fluoropyridines.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This protocol assesses a compound's ability to protect a human neuroblastoma cell line (SH-SY5Y) from a neurotoxin.

Objective: To evaluate the neuroprotective effect of a test compound against MPP⁺-induced cytotoxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

MPP⁺ (1-methyl-4-phenylpyridinium) neurotoxin

-

Test compound (fluoropyridine derivative)

-

MTT assay reagents (as described in Chapter 1)

-

96-well plates

Procedure:

-

Cell Culture: Culture and differentiate SH-SY5Y cells (e.g., with retinoic acid) to induce a more mature neuronal phenotype, which is more relevant for neuroprotection studies.

-

Seeding: Seed the differentiated cells into 96-well plates and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 2-4 hours. This step is crucial to determine if the compound can prevent damage before the insult.

-

Toxin Exposure: Add MPP⁺ to the wells to a final concentration known to induce ~50% cell death (e.g., 1 mM). This concentration must be determined empirically in a pilot experiment. Include control wells: vehicle only (no compound, no toxin), toxin only (no compound), and compound only (no toxin, to check for inherent cytotoxicity).

-

Incubation: Incubate the plates for 24-48 hours.

-

Viability Assessment: Perform an MTT assay as described previously to quantify cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration by comparing the viability of cells treated with both compound and toxin to those treated with the toxin alone.

References

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. National Institutes of Health.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.

- Neuroprotective effect of flupirtine in prion disease. PubMed.

- Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. PubMed.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Institutes of Health.

- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI.

- Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. ResearchGate.

- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. PubMed.

- Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

- Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.

- Synthesis and anticancer activity of some novel fused pyridine ring system. PubMed.

- (PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate.

- Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]

- 14. Neuroprotective effect of flupirtine in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Strategic Role of the C5-Bromine in Pyridine Scaffolds: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine motif is a cornerstone of modern medicinal chemistry and materials science. Among its halogenated derivatives, 5-bromopyridine stands out as a versatile and strategically important building block. The C-Br bond at the 5-position possesses a unique reactivity profile, governed by the electronic influence of the ring nitrogen. This guide provides a comprehensive technical analysis of the reactivity of the bromine atom in 5-bromopyridines, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer a comparative analysis of its reactivity with other bromopyridine isomers. This document is intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of 5-bromopyridines in their work.

The Electronic Landscape of 5-Bromopyridine: A Tale of Two Influences

The reactivity of the bromine atom in 5-bromopyridine is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) across the entire ring. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, leading to a general electron deficiency in the pyridine ring compared to benzene.

However, the nitrogen lone pair can also participate in resonance, donating electron density (+M effect) to the ortho and para positions. In the case of 5-bromopyridine, the bromine atom is at a meta-position relative to the nitrogen. At this position, the inductive effect of the nitrogen dominates, leading to a net electron withdrawal from the C5 position. This electron deficiency at the C5 carbon makes the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.[1]

The molecular electrostatic potential (MEP) surface of pyridine derivatives confirms this, with the region around the nitrogen atom being electron-rich (red) and the rest of the ring being relatively electron-poor.[2] This electronic landscape dictates the reactivity of 5-bromopyridine in a variety of important chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The bromine atom of 5-bromopyridine serves as an excellent handle for the introduction of a wide array of functional groups via palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of 5-bromopyridine.

The choice of ligands on the palladium catalyst is crucial for the success of these reactions, especially with electron-deficient heteroaryl halides like 5-bromopyridine. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have been shown to significantly enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds due to the stability and low toxicity of the boronic acid coupling partners.[4] 5-Bromopyridine is an excellent substrate for this reaction, readily coupling with a variety of aryl- and heteroarylboronic acids.[2]

Comparative Reactivity of Bromopyridine Isomers in Suzuki-Miyaura Coupling:

The reactivity of bromopyridine isomers in Suzuki-Miyaura coupling generally follows the order: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine ≈ 5-bromopyridine. The higher reactivity of the 2- and 4-isomers is attributed to the strong electron-withdrawing effect of the nitrogen at these positions, which facilitates oxidative addition. While the 5-position is also electron-deficient, the effect is less pronounced than at the 2- and 4-positions.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |

| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |

| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |

| 5-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 [1] |

Note: Yields are approximate and can vary significantly with specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with 4-methoxyphenylboronic acid [2]

-

Reagents and Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylpyridin-3-amine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the mixture with argon or nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-(4-methoxyphenyl)-2-methylpyridin-3-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a powerful method for the synthesis of arylamines from aryl halides. 5-Bromopyridine is a suitable substrate for this reaction, coupling with a variety of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, as these ligands facilitate the reductive elimination of the C-N bond.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromopyridine with Morpholine

-

Reagents and Setup: To a flame-dried Schlenk tube, add 5-bromopyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

-

Solvent and Amine Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

-

Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 4-(pyridin-3-yl)morpholine.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. 5-Bromopyridine readily undergoes Sonogashira coupling, providing access to a range of 5-alkynylpyridines.

Experimental Protocol: Sonogashira Coupling of 5-Bromopyridine with Phenylacetylene

-

Reagents and Setup: To a Schlenk flask, add 5-bromopyridine (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).

-

Solvent and Base Addition: Add anhydrous triethylamine (10 mL).

-

Reaction: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction to 70-80 °C for 6-12 hours under an inert atmosphere.

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (20 mL), wash with saturated aqueous ammonium chloride (2 x 10 mL), and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography to afford 3-(phenylethynyl)pyridine.

Stille Coupling: Utilizing Organostannanes

The Stille coupling involves the reaction of an organic halide with an organostannane reagent.[5] While the toxicity of organotin compounds is a drawback, the reaction is highly versatile and tolerant of a wide range of functional groups.[6] 5-Bromopyridine can be effectively coupled with various organostannanes.[7]

Experimental Protocol: Stille Coupling of 5-Bromopyridine with Tributyl(vinyl)stannane

-

Reagents and Setup: In a glovebox or under an inert atmosphere, add 5-bromopyridine (1.0 mmol), tributyl(vinyl)stannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) to a Schlenk tube.

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature and dilute with diethyl ether (20 mL). Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield 3-vinylpyridine.

Negishi Coupling: The Power of Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics used in cross-coupling reactions.[8] This high reactivity allows for couplings to occur under mild conditions.[9] 5-Bromopyridine is a suitable partner for Negishi coupling.[8]

Experimental Protocol: Negishi Coupling of 5-Bromopyridine with Phenylzinc Chloride

-

Preparation of Phenylzinc Chloride: Prepare phenylzinc chloride in situ by reacting phenylmagnesium bromide with zinc chloride in THF.

-

Reagents and Setup: To a flame-dried flask containing a solution of 5-bromopyridine (1.0 mmol) in anhydrous THF (5 mL), add Pd(PPh₃)₄ (0.05 mmol).

-

Reaction: Add the freshly prepared solution of phenylzinc chloride (1.2 mmol in THF) dropwise at room temperature. Stir the reaction mixture at room temperature for 1-4 hours, or with gentle heating if necessary.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

-